molecular formula C7H5ClF3NO B1401655 4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227594-22-0

4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1401655
CAS No.: 1227594-22-0
M. Wt: 211.57 g/mol
InChI Key: KNILYBSADHVGPZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a chlorine atom attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the methoxy and chlorine substituents . Another approach is the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yields and purity of the final product. The choice of catalysts and reaction conditions is crucial to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The methoxy and chlorine substituents contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)pyridine: Similar in structure but lacks the methoxy group.

    4-Chloro-3-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a methoxy group.

    4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.

Uniqueness

4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, including its use as a versatile building block in organic synthesis and its potential biological activities.

Properties

IUPAC Name

4-chloro-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNILYBSADHVGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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